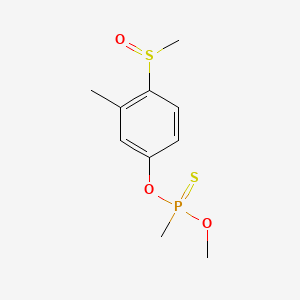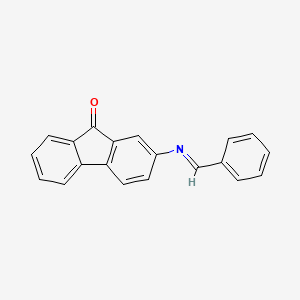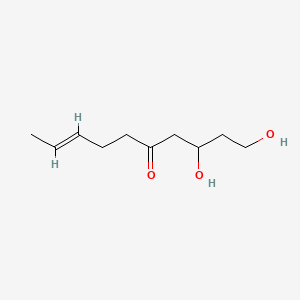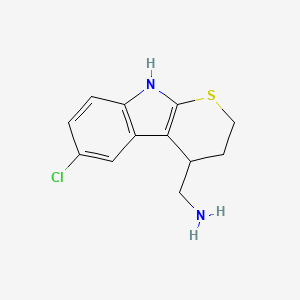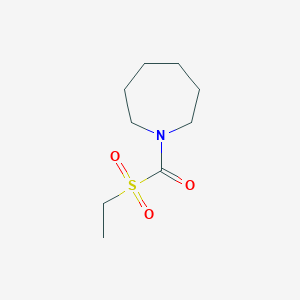
Molinate-sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Molinate-sulfone can be synthesized through the oxidation of molinate using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of molinate to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Molinate-sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert this compound back to its parent compound, molinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Molinate-sulfone has several applications in scientific research:
作用机制
Molinate-sulfone exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It covalently modifies the cysteine residues in the active site of the enzyme, leading to irreversible inhibition . This inhibition affects the metabolism of aldehydes, which can have various physiological and toxicological consequences .
相似化合物的比较
Similar Compounds
Molinate: The parent compound of molinate-sulfone, used as a herbicide.
Molinate-sulfoxide: Another metabolite of molinate, with similar inhibitory effects on enzymes.
Other Thiocarbamates: Compounds like EPTC and pebulate, which share similar herbicidal properties.
Uniqueness
This compound is unique in its potent inhibitory effects on ALDH compared to its parent compound and other metabolites . Its ability to covalently modify enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
属性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.30 g/mol |
IUPAC 名称 |
azepan-1-yl(ethylsulfonyl)methanone |
InChI |
InChI=1S/C9H17NO3S/c1-2-14(12,13)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI 键 |
YDGVBAZMNPWLGE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C(=O)N1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


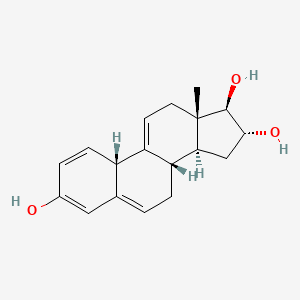
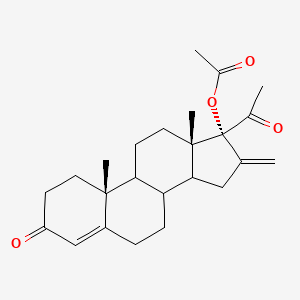
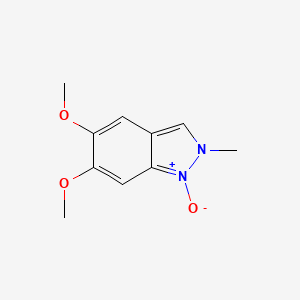
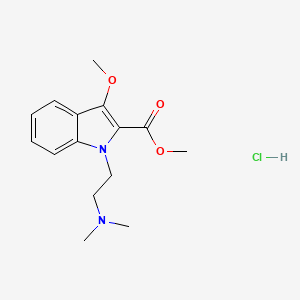


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)

